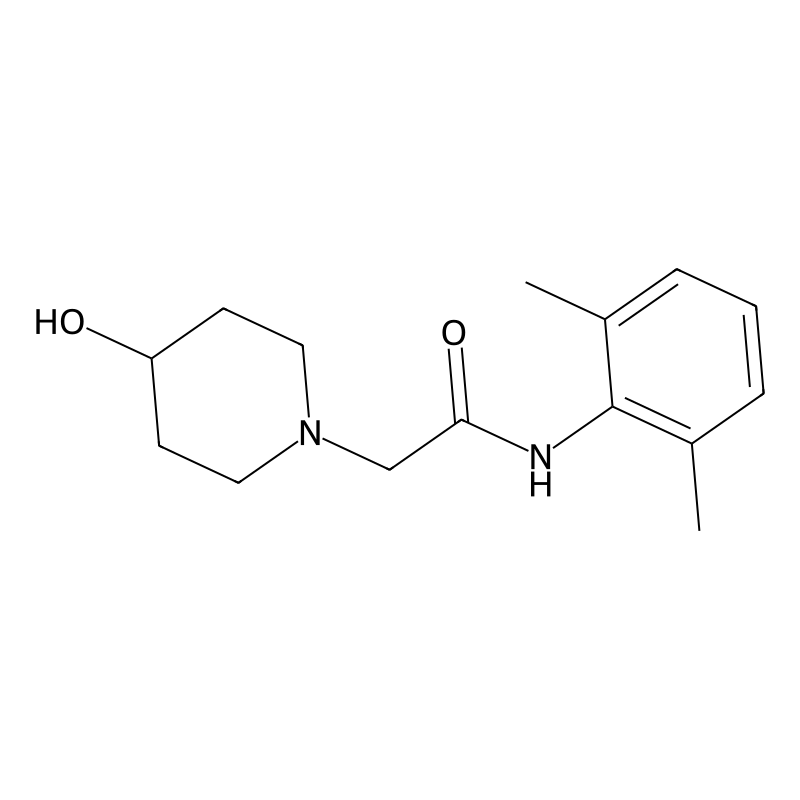N-(2,6-dimethylphenyl)-2-(4-hydroxypiperidin-1-yl)acetamide
Catalog No.
S7759687
CAS No.
M.F
C15H22N2O2
M. Wt
262.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
Product Name
N-(2,6-dimethylphenyl)-2-(4-hydroxypiperidin-1-yl)acetamide
IUPAC Name
N-(2,6-dimethylphenyl)-2-(4-hydroxypiperidin-1-yl)acetamide
Molecular Formula
C15H22N2O2
Molecular Weight
262.35 g/mol
InChI
InChI=1S/C15H22N2O2/c1-11-4-3-5-12(2)15(11)16-14(19)10-17-8-6-13(18)7-9-17/h3-5,13,18H,6-10H2,1-2H3,(H,16,19)
InChI Key
QEVHUWCUQSSQKI-UHFFFAOYSA-N
SMILES
CC1=C(C(=CC=C1)C)NC(=O)CN2CCC(CC2)O
Canonical SMILES
CC1=C(C(=CC=C1)C)NC(=O)CN2CCC(CC2)O
N-(2,6-dimethylphenyl)-2-(4-hydroxypiperidin-1-yl)acetamide, commonly known as DPA, is a synthetic substance that belongs to the class of amide compounds. This paper aims to provide an overview of DPA, including its definition and background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
DPA is an organic compound that is synthesized by acetylating 4-hydroxypiperidine with N-(2,6-dimethylphenyl)acetamide through a condensation reaction. The compound was first synthesized by Jagerovic et al. in 2003 as a potential analgesic drug candidate. DPA has since been extensively studied for its potential therapeutic properties in various fields of research, including neuroscience, pharmacology, and medicinal chemistry.
DPA is a white to off-white crystalline powder that is sparingly soluble in water but soluble in organic solvents such as methanol and dimethyl sulfoxide. The compound has a melting point of approximately 214-215°C and a molecular weight of 308.4 g/mol. The chemical structure of DPA consists of a piperidine ring, a dimethylphenyl group, and an amide functional group.
The synthesis of DPA involves the reaction of 4-hydroxypiperidine with N-(2,6-dimethylphenyl)acetamide in the presence of a catalyst such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is purified through column chromatography and characterized using various spectroscopic techniques, including NMR spectroscopy, mass spectroscopy, and elemental analysis.
DPA can be analyzed using various analytical methods, including high-performance liquid chromatography (HPLC), gas chromatography-mass spectroscopy (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy. These methods are used to determine the purity, identity, and potency of DPA in various formulations and dosage forms.
DPA has been shown to possess various biological activities, including analgesic, antidepressant, and anticonvulsant effects. The compound exerts its pharmacological effects by binding to the mu opioid receptor in the central nervous system, resulting in the modulation of pain perception and mood regulation.
Studies have shown that DPA has a low toxicity profile and is safe for use in scientific experiments. However, caution should be exercised when handling the compound, as it may cause skin irritation and respiratory problems.
DPA has been extensively studied for its potential therapeutic applications in various fields of research, including neuroscience, pharmacology, and medicinal chemistry. The compound has been shown to have promising analgesic, antidepressant, and anticonvulsant effects, making it a potential drug candidate for the treatment of chronic pain, depression, and epilepsy.
Current research on DPA is focused on optimizing the compound's pharmacological properties and developing more potent and selective derivatives. In addition, researchers are exploring the therapeutic potential of DPA in other fields of research, including cancer, infectious diseases, and metabolic disorders.
DPA has the potential to have significant implications in various fields of research and industry, including drug discovery and development, neuroscience, pharmacology, and medicinal chemistry. The compound's analgesic, antidepressant, and anticonvulsant effects make it a promising drug candidate for the treatment of various disorders.
Despite its promising therapeutic potential, DPA has several limitations that need to be addressed in future research. These limitations include its low solubility in water and the need for optimization of its pharmacological properties. Future research in this area should focus on developing more potent and selective derivatives of DPA that have improved efficacy and safety profiles.
- Further optimization of DPA's pharmacological properties to improve its efficacy and safety profile
- Development of more potent and selective derivatives of DPA
- Exploration of the therapeutic potential of DPA in other fields of research, including cancer, infectious diseases, and metabolic disorders
- Investigation of the molecular mechanisms underlying DPA's analgesic, antidepressant, and anticonvulsant effects
- Development of new analytical methods for the detection and quantification of DPA in various matrices
- Evaluation of the potential drug-drug interactions of DPA with other medications
- Investigation of the pharmacokinetics and pharmacodynamics of DPA in various animal models and human subjects
- Development of new drug delivery systems for DPA to enhance its bioavailability and therapeutic efficacy.
- Development of more potent and selective derivatives of DPA
- Exploration of the therapeutic potential of DPA in other fields of research, including cancer, infectious diseases, and metabolic disorders
- Investigation of the molecular mechanisms underlying DPA's analgesic, antidepressant, and anticonvulsant effects
- Development of new analytical methods for the detection and quantification of DPA in various matrices
- Evaluation of the potential drug-drug interactions of DPA with other medications
- Investigation of the pharmacokinetics and pharmacodynamics of DPA in various animal models and human subjects
- Development of new drug delivery systems for DPA to enhance its bioavailability and therapeutic efficacy.
XLogP3
1.8
Hydrogen Bond Acceptor Count
3
Hydrogen Bond Donor Count
2
Exact Mass
262.168127949 g/mol
Monoisotopic Mass
262.168127949 g/mol
Heavy Atom Count
19
Dates
Last modified: 01-05-2024
Explore Compound Types
Get ideal chemicals from 750K+ compounds








